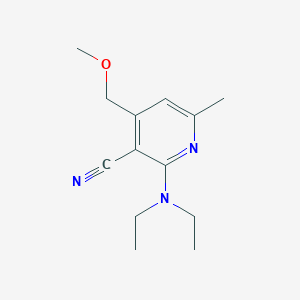

2-(diethylamino)-4-(methoxymethyl)-6-methylnicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-(diethylamino)-4-(methoxymethyl)-6-methylnicotinonitrile often involves complex reactions, including cycloaddition and nucleophilic substitution. For instance, the 1,3-dipolar cycloaddition reaction has been utilized in synthesizing isothiazole derivatives, highlighting the regioselective nature of these reactions which could be analogous to the synthesis of our compound of interest (Clerici, Ferraris, & Gelmi, 1995). Additionally, the nucleophilic substitution reactions, as demonstrated in the transformation of methoxy- and methylthio-pyrimidinones, reveal the reactive potential of similar structures (Botta, Occhionero, Saladino, Crestini, & Nicoletti, 1997).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(diethylamino)-4-(methoxymethyl)-6-methylnicotinonitrile, such as 2-methoxy-4,6-diphenylnicotinonitrile, has been thoroughly investigated using X-ray diffraction (XRD) and computational methodologies. These studies reveal orthorhombic crystallization and a pyridine core flanked by phenyl rings, indicating a stable and complex molecular architecture that likely shares features with our compound of interest (Bakheit & Alkahtani, 2023).

Chemical Reactions and Properties

Chemical reactions involving similar structures often include cycloaddition and pyrolytic transformations, leading to a variety of derivatives. For example, the reaction of isothiazole dioxides with nitrile oxides results in cycloadducts, which further undergo thermal rearrangement to α,β-unsaturated nitriles (Clerici, Gelmi, Soave, & Valle, 1998). This highlights the chemical versatility and reactivity of structures related to our compound.

Physical Properties Analysis

The physical properties of compounds with similar structures can be deduced from their molecular architecture and intermolecular interactions. For example, spectroscopic calculations and Hirshfeld surface analysis of anticancer 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile provide insights into the nature of intermolecular interactions, which are crucial for understanding the physical properties of related compounds (Eşme, 2021).

Chemical Properties Analysis

The chemical properties of related compounds can be inferred from their reactivity patterns and structural features. For instance, the reactivity of 2-diethylaminomethyl-6-methylphenols with phosphorous acid derivatives suggests that the position of substituents significantly influences the reaction outcomes, a principle that might apply to our compound of interest as well (Ivanov & Samurina, 1974).

Scientific Research Applications

Organic Synthesis and Chemical Properties

Isothiazole Derivatives Synthesis : A study by Clerici, Ferraris, and Gelmi (1995) showcased the synthesis of isothiazolo[5,4-d]isoxazoline dioxides through the cycloaddition reaction of nitrile oxides to specific isothiazole derivatives. This work exemplifies the utility of nitrile-containing compounds in constructing complex heterocyclic structures, which are of interest for their chemical properties and potential applications in drug development and material science (Clerici, Ferraris, & Gelmi, 1995).

Pyranopyrazoles Synthesis : Zolfigol et al. (2013) reported an efficient method for synthesizing pyranopyrazoles using a one-pot, four-component reaction that utilizes isonicotinic acid as an organocatalyst. This method underscores the role of nitrile and related compounds in facilitating the synthesis of biologically relevant heterocycles under green chemistry conditions (Zolfigol et al., 2013).

Medicinal Chemistry and Biological Applications

HIV-1 Inhibitors Development : Larsen et al. (1999) discussed the synthesis of triazenopyrazole derivatives as potential inhibitors of HIV-1, highlighting the role of nitrile-functionalized compounds in the development of new antiviral drugs. This research points to the importance of nitrile groups in medicinal chemistry for the creation of compounds with significant biological activity (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Anticancer Compound Synthesis : Mansour et al. (2021) reported on the synthesis of various 2-amino-3-cyanopyridine derivatives, exploring their potential as anticancer agents. This work illustrates the application of nitrile-containing compounds in the search for new treatments for cancer, emphasizing the synthetic versatility of nitriles in generating biologically active molecules (Mansour, Sayed, Marzouk, & Shaban, 2021).

Material Science

Photoluminescent Materials : Khemakhem et al. (2015) studied the fluorescence properties of derivatives of iminocoumarin, noting the strong fluorescence of certain compounds in various solvents and their potential use in biological imaging and as photoluminescent materials. Such research underscores the utility of nitrile and related functional groups in designing compounds for advanced material applications (Khemakhem et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(diethylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-5-16(6-2)13-12(8-14)11(9-17-4)7-10(3)15-13/h7H,5-6,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIDKTISLLFSCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=C1C#N)COC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B5594741.png)

![7-(cyclopropylmethyl)-6-(2,5-dimethyl-3-furyl)-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5594746.png)

![8-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5594749.png)

![2-(1-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5594779.png)

![1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5594785.png)

![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5594792.png)

![1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5594797.png)

![methyl 9-{[5-(2-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5594811.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5594820.png)

![N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5594828.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5594837.png)